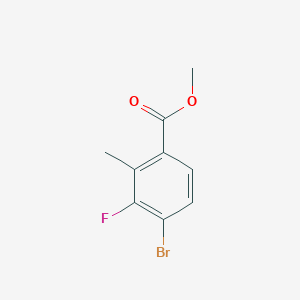

Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAZRCAGSCSSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Unique Position of Methyl 4 Bromo 3 Fluoro 2 Methylbenzoate

Among the vast array of halogenated aromatic systems, Methyl 4-Bromo-3-fluoro-2-methylbenzoate stands out due to its unique substitution pattern. This polysubstituted benzene (B151609) derivative incorporates a fluorine atom, a bromine atom, a methyl group, and a methyl ester, each imparting distinct characteristics that are highly sought after in synthetic chemistry.

The presence of both fluorine and bromine on the aromatic ring offers orthogonal reactivity. Fluorine, being the most electronegative element, significantly alters the electronic nature of the benzene ring, often enhancing metabolic stability and binding affinity in drug candidates. numberanalytics.com It generally increases the lipophilicity of the molecule, a key factor in its ability to cross biological membranes. numberanalytics.com The carbon-fluorine bond is exceptionally strong, rendering that part of the molecule relatively inert to many chemical transformations.

Conversely, the carbon-bromine bond is a versatile functional handle, readily participating in a wide range of cross-coupling reactions. nih.gov This allows for the strategic introduction of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the construction of complex molecular architectures. numberanalytics.com Therefore, this compound serves as a valuable building block where the bromine atom can be selectively reacted while the fluorine atom remains, influencing the properties of the final product. The methyl and methyl ester groups further modulate the steric and electronic environment, providing additional points for modification or influencing the reactivity of the aromatic ring.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1365969-22-7 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | Not specified, likely a solid or liquid |

| Primary Applications | Building block in organic synthesis and medicinal chemistry |

A Historical Perspective on Substituted Benzoate Esters

Established Synthetic Pathways and Precursors

Traditional synthetic routes to this compound often involve multi-step sequences starting from readily available precursors. These methods focus on the reliable and sequential introduction of the required functional groups.

Esterification Reactions of 4-Bromo-3-fluoro-2-methylbenzoic Acid

A primary and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 4-Bromo-3-fluoro-2-methylbenzoic acid. This reaction is a fundamental transformation in organic chemistry.

The process typically involves reacting 4-Bromo-3-fluoro-2-methylbenzoic acid with methanol (B129727) in the presence of an acid catalyst. google.com Common catalysts for this transformation include strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is generally carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

An alternative to traditional acid catalysis is the use of coupling agents. For instance, thionyl chloride (SOCl₂) or oxalyl chloride can be used to convert the carboxylic acid into the more reactive acyl chloride, which then readily reacts with methanol to form the desired ester. This two-step, one-pot procedure can often provide higher yields and may be preferable for substrates that are sensitive to strong acidic conditions.

| Reagent/Catalyst | Conditions | Typical Yield | Reference |

| Methanol, Sulfuric Acid | Reflux | Moderate to High | google.com |

| Thionyl Chloride, then Methanol | Room Temperature to Reflux | High | |

| Oxalyl Chloride, DMF (cat.), then Methanol | Room Temperature | High |

Halogenation Strategies on Methylated Fluorobenzoate Scaffolds

Another synthetic approach involves the late-stage introduction of the bromine atom onto a pre-existing methylated fluorobenzoate scaffold. This strategy relies on the directing effects of the substituents already present on the aromatic ring to achieve the desired regioselectivity.

Starting from a suitable precursor like methyl 3-fluoro-2-methylbenzoate, electrophilic bromination can be employed. The directing effects of the methyl (ortho-, para-directing) and the ester and fluoro groups (meta-directing) need to be carefully considered to achieve the desired 4-bromo substitution pattern. Reagents such as N-Bromosuccinimide (NBS) in the presence of a radical initiator or bromine with a Lewis acid catalyst are commonly used for such transformations. chemrxiv.org

The reaction conditions, including the choice of solvent and temperature, are crucial for controlling the regioselectivity and minimizing the formation of unwanted isomers.

| Brominating Agent | Catalyst/Initiator | Substrate | Key Consideration |

| N-Bromosuccinimide (NBS) | AIBN (Azobisisobutyronitrile) | Methyl 3-fluoro-2-methylbenzoate | Control of radical initiation to favor aromatic bromination over benzylic bromination. |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Methyl 3-fluoro-2-methylbenzoate | Lewis acid catalysis to enhance the electrophilicity of bromine. |

Sequential Introduction of Halogens and Ester Functionality

A more versatile and often necessary approach involves the sequential introduction of the functional groups. This allows for greater control over the final substitution pattern. A plausible synthetic sequence could begin with a simpler, commercially available toluene (B28343) derivative.

For example, starting with 2-fluoro-3-methyltoluene, a bromination reaction could be performed first. The directing effects of the fluorine and methyl groups would guide the bromine to the desired position. Following bromination, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The final step would then be the esterification of the resulting 4-bromo-3-fluoro-2-methylbenzoic acid with methanol, as described in section 2.1.1.

This multi-step approach, while longer, offers a higher degree of control and can be adapted to synthesize a variety of substituted benzoates. google.com

| Step | Reaction | Reagents | Intermediate |

| 1 | Electrophilic Bromination | Br₂, FeBr₃ | 4-Bromo-2-fluoro-1,3-dimethylbenzene |

| 2 | Oxidation | KMnO₄ | 4-Bromo-3-fluoro-2-methylbenzoic acid |

| 3 | Esterification | Methanol, H₂SO₄ | This compound |

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of complex molecules like this compound. These advanced approaches often involve the use of transition metal catalysis.

Palladium-Catalyzed Coupling Reactions for Aromatic C-Br Activation

While not a direct synthesis of the target molecule, palladium-catalyzed coupling reactions are highly relevant for the further functionalization of this compound. The presence of the C-Br bond provides a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov

These reactions allow for the introduction of a wide range of substituents at the 4-position of the benzoate ring, making this compound a valuable intermediate in the synthesis of diverse chemical libraries for drug discovery and materials science. organic-chemistry.org The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these transformations.

| Coupling Reaction | Reactant | Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl compound |

| Heck Coupling | Alkene | Pd(OAc)₂, ligand | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Aryl-substituted alkyne |

Selective Fluorination Techniques

The introduction of fluorine into aromatic rings is a significant area of research in medicinal chemistry due to the unique properties that fluorine imparts to molecules. researchgate.netnih.gov While direct fluorination of a corresponding bromo-methyl-benzoate precursor to synthesize this compound can be challenging due to regioselectivity issues, modern selective fluorination methods offer potential pathways.

Electrophilic fluorinating agents, such as Selectfluor®, can be used to introduce fluorine onto electron-rich aromatic rings. rsc.org The success of such a reaction would depend on the electronic nature of the starting material. Alternatively, nucleophilic fluorination of a suitably activated precursor, such as a diazonium salt or an organometallic species, can be employed. umich.edu These advanced techniques, while potentially more complex to execute, can provide access to fluorinated compounds that are difficult to obtain through traditional methods. ethernet.edu.et

| Fluorination Method | Fluorinating Agent | Precursor Type | Key Feature |

| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Electron-rich aromatic ring | Direct introduction of fluorine. |

| Nucleophilic Aromatic Substitution | Potassium Fluoride (KF) | Aromatic ring with activating group (e.g., NO₂) | Requires activated substrate. |

| Balz-Schiemann Reaction | HBF₄, then heat | Arenediazonium salt | Classic method for introducing fluorine. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is critical for developing environmentally benign and economically viable manufacturing processes. While specific green synthetic routes for this exact compound are not extensively detailed in public literature, the core principles offer a framework for improvement. Key areas of focus include the selection of less hazardous solvents, maximization of atom economy, and the use of catalytic reagents over stoichiometric ones.

Synthesis of Key Intermediates

The direct precursor to the final ester is 4-Bromo-3-fluoro-2-methylbenzoic acid. A plausible and established method for synthesizing substituted benzoic acids involves the oxidation of a corresponding toluene derivative. This approach can be adapted from known procedures for similar molecules. For instance, the synthesis of 4-Bromo-3-fluorobenzoic acid is achieved through the oxidation of 4-bromo-3-fluorotoluene (B33196) using a strong oxidizing agent like potassium permanganate. guidechem.com

Applying this logic, a viable route to 4-Bromo-3-fluoro-2-methylbenzoic acid would begin with 3-fluoro-2-methyltoluene. This starting material would undergo electrophilic aromatic substitution via bromination. The directing effects of the existing methyl and fluoro groups would guide the incoming bromine atom to the desired 4-position. The resulting 4-bromo-3-fluoro-2-methyltoluene can then be oxidized, converting the methyl group at the 2-position into a carboxylic acid, yielding the target intermediate. This final oxidation step requires careful control of reaction conditions to ensure high yield and prevent unwanted side reactions.

A variety of synthetic strategies have been developed for bromo-, fluoro-, and methylated benzoic acid derivatives, which serve as important building blocks in medicinal and materials chemistry. These methods highlight the chemical versatility available for constructing such intermediates.

For example, 2-bromo-5-fluorotoluene (B1266450) can be converted into 4-fluoro-2-methylbenzoic acid through reactions involving Grignard reagents or lithiation at very low temperatures (-78 °C), followed by reaction with dry ice. google.com However, these methods have limitations for large-scale production. google.com A more industrially feasible route to 4-fluoro-2-methylbenzoic acid starts from m-fluorotoluene, which undergoes a Friedel-Crafts acylation reaction, followed by hydrolysis and acidification. google.com

Another common strategy is the Sandmeyer reaction, which can be used to synthesize methyl 2-bromo-4-fluoro-5-methylbenzoate from methyl 2-amino-4-fluoro-5-methylbenzoate. chemicalbook.com This reaction involves diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by displacement with a bromide salt, typically using a copper(I) bromide catalyst. chemicalbook.com The esterification of existing carboxylic acids is also a fundamental step, often achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst or by converting the acid to a more reactive acyl chloride using reagents like oxalyl chloride before adding the alcohol. google.com

The table below summarizes various synthetic methods for related precursors.

| Product | Starting Material(s) | Key Reagents/Reaction Type |

| 4-Fluoro-2-methylbenzoic acid | m-Fluorotoluene, Trichloroacetyl chloride | Friedel-Crafts acylation, Hydrolysis |

| Methyl 2-bromo-4-fluoro-5-methylbenzoate | Methyl 2-amino-4-fluoro-5-methylbenzoate | Sodium nitrite, Hydrobromic acid, Copper(I) bromide (Sandmeyer reaction) |

| 3-Bromo-4-fluorobenzoic acid | Fluorobenzene, Acetyl chloride | Acylation, Bromination, Hypochlorite reaction |

| Methyl 3-bromo-4-methylbenzoate | 3-Bromo-4-methylbenzoic acid | Oxalyl chloride, Methanol (Esterification) |

| 4-Bromo-3-fluorobenzoic acid | 4-Bromo-3-fluorotoluene | Potassium permanganate (Oxidation) |

Industrial Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a distinct set of challenges and priorities. For the synthesis of this compound and its intermediates, process optimization focuses on cost, safety, efficiency, and scalability.

A primary consideration is the cost and availability of raw materials. google.comgoogle.com Routes that utilize inexpensive and readily accessible starting materials are strongly preferred for industrial applications. google.com For instance, methods that avoid expensive and rare metal catalysts, such as palladium, are more economically viable for large-scale synthesis. patsnap.com

Reaction conditions are another critical factor. Processes requiring extreme temperatures, such as lithiation at -78°C, or specialized equipment are often difficult and costly to implement on an industrial scale. google.com Therefore, optimization efforts are directed toward developing methods that operate under mild conditions with simple equipment requirements. google.com

Safety and environmental impact are paramount. The use of highly toxic and explosive reagents, such as diazomethane (B1218177) or potassium cyanide, presents significant safety hazards and is unsuitable for large-scale production. patsnap.compatsnap.com An optimized industrial process will favor shorter synthetic routes with simplified post-treatment and purification steps, which reduces both cost and the generation of chemical waste. google.comgoogle.com Ultimately, the goal is to develop a robust process that consistently improves the yield and purity of the final product, ensuring its commercial viability and value. google.com

Key considerations for industrial scale-up are outlined in the table below.

| Consideration | Objective | Example/Justification |

| Cost-Effectiveness | Minimize production costs. | Use readily available starting materials; avoid expensive catalysts like palladium. patsnap.comgoogle.com |

| Safety | Ensure a safe operating process. | Avoid highly toxic or explosive reagents like potassium cyanide or diazomethane. patsnap.compatsnap.com |

| Reaction Conditions | Enhance energy efficiency and reduce equipment needs. | Favor mild temperatures and pressures over cryogenic conditions or high-pressure setups. google.comgoogle.com |

| Process Efficiency | Maximize throughput and minimize waste. | Develop shorter synthetic routes and simplify purification steps to improve yield and reduce solvent use. google.comgoogle.com |

| Yield and Purity | Ensure high-quality product. | Optimize reaction parameters to maximize the conversion of reactants to the desired product. google.com |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Bromo 3 Fluoro 2 Methylbenzoate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is determined by the directing effects of the substituents already present. chemistrytalk.orgmasterorganicchemistry.com For Methyl 4-bromo-3-fluoro-2-methylbenzoate, the orientation of incoming electrophiles is influenced by four distinct groups:

-COOCH₃ (Methoxycarbonyl group): This group is a deactivating, meta-director due to its electron-withdrawing nature through both resonance and inductive effects. libretexts.org

-Br (Bromo group): Halogens are deactivating yet ortho, para-directing. libretexts.orgorganicchemistrytutor.com They withdraw electron density through induction but can donate it through resonance.

-F (Fluoro group): Similar to bromine, fluorine is a deactivating, ortho, para-director. libretexts.org

-CH₃ (Methyl group): This is an activating, ortho, para-director due to its electron-donating inductive effect. organicchemistrytutor.com

The positions on the aromatic ring available for substitution are C5 and C6. The directing effects of the substituents on these positions are summarized in the table below.

| Position | Directing Effect of -COOCH₃ (at C1) | Directing Effect of -CH₃ (at C2) | Directing Effect of -F (at C3) | Directing Effect of -Br (at C4) | Overall Predicted Outcome |

|---|---|---|---|---|---|

| C5 | meta | meta | ortho | ortho | Potentially favored due to ortho-directing groups |

| C6 | ortho | para | meta | meta | Potentially favored due to ortho, para-directing groups |

Considering the combined influence of these groups, the directing effects are somewhat conflicting. The activating methyl group strongly favors substitution at the C6 position (para to it). The fluoro and bromo groups direct towards the C5 position (ortho to both). The deactivating methoxycarbonyl group directs any potential substitution to the C5 position (meta to it). Given the activating nature of the methyl group, substitution at the C6 position is a likely outcome. However, the steric hindrance from the adjacent methyl group at C2 might favor substitution at the C5 position. Experimental studies on the bromination of polysubstituted benzenes have shown that the interplay of these factors can be complex, and the precise product distribution would need to be determined empirically. acs.org

Nucleophilic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. lumenlearning.comchemistrysteps.comwikipedia.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. lumenlearning.comlibretexts.org

In this compound, the potential leaving groups are the bromo and fluoro substituents. However, the aromatic ring is not strongly activated towards nucleophilic attack. The primary electron-withdrawing group is the methoxycarbonyl substituent, which is positioned meta to the fluorine and para to the bromine. While the para positioning relative to the bromine is favorable, the presence of the electron-donating methyl group at the C2 position counteracts the electron-withdrawing effect of the ester group, thereby deactivating the ring towards nucleophilic attack. Consequently, nucleophilic aromatic substitution on this compound is expected to be difficult under standard SNAr conditions. More forcing conditions or the use of specialized catalytic systems for the substitution of non-activated aryl fluorides might be required. rsc.org

Hydrolysis and Transesterification Reactions of the Ester Group

The methyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. The rate of this reaction is influenced by both the electronic effects of the ring substituents and steric hindrance around the ester functionality. rsc.orgarkat-usa.org

The presence of electron-withdrawing groups on the benzene ring generally facilitates the hydrolysis of benzoates by making the carbonyl carbon more electrophilic. researchgate.net In this molecule, the bromo and fluoro groups have an electron-withdrawing inductive effect. Conversely, the methyl group is electron-donating. The steric bulk of the ortho-methyl group can hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down the rate of hydrolysis. stackexchange.com Studies on the hydrolysis of sterically hindered methyl benzoates have shown that forcing conditions, such as high temperatures, may be necessary to achieve complete conversion. rsc.orgresearchgate.net

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is also a feasible reaction for the ester group of this compound. The steric hindrance from the ortho-methyl group would likely also influence the rate of transesterification.

Reactions at the Benzylic Methyl Group (e.g., Radical Halogenation)

The methyl group at the C2 position is a benzylic methyl group. The C-H bonds of this group are weaker than those of a typical alkyl group and are susceptible to free radical reactions, such as radical halogenation. msu.edu This reaction typically proceeds via a free radical chain mechanism and is often initiated by UV light or a radical initiator. docbrown.info

For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would be expected to selectively brominate the methyl group, yielding Methyl 4-bromo-2-(bromomethyl)-3-fluorobenzoate. The reactivity of the benzylic position is enhanced by the adjacent aromatic ring. msu.edu

Transformation to Other Functional Groups

The bromine atom at the C4 position is a versatile handle for the synthesis of more complex molecules through various cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at aryl bromide positions.

A pertinent example is the Suzuki coupling reaction, which has been demonstrated for the analogous compound, Methyl 4-bromo-3-methylbenzoate. sigmaaldrich.com This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. It is highly probable that this compound would similarly undergo Suzuki coupling, allowing for the introduction of a wide range of aryl or vinyl substituents at the C4 position.

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, could also be envisioned at the C4-bromo position, providing access to a diverse array of derivatives.

Derivatization Strategies and Scaffold Modification

Functionalization of the Ester Moiety

The methyl ester group in Methyl 4-bromo-3-fluoro-2-methylbenzoate is a prime site for initial derivatization. Standard organic transformations can be employed to convert the ester into other functional groups, thereby expanding the molecular diversity of the scaffold.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-fluoro-2-methylbenzoic acid, under either acidic or basic conditions. This transformation is fundamental as the resulting carboxylic acid is a key intermediate for a variety of subsequent reactions, including the formation of amides and other esters.

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with a wide range of primary and secondary amines to form amides. This reaction is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the methyl ester can be directly converted to an amide by heating with an amine, although this method is generally less efficient.

Reduction: The ester group can be reduced to a primary alcohol, (4-bromo-3-fluoro-2-methylphenyl)methanol. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. The resulting benzylic alcohol can be further functionalized, for instance, through oxidation to the corresponding aldehyde or conversion to an alkyl halide.

Table 1: Potential Functionalization of the Ester Moiety

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H3O+ or OH- | Carboxylic Acid |

| Amidation | 1. Hydrolysis 2. Amine, Coupling Agent (e.g., EDC) | Amide |

| Reduction | LiAlH4 | Primary Alcohol |

Transformations Involving the Bromine Atom

The bromine atom on the aromatic ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly efficient for forming biaryl structures. For this compound, a Suzuki coupling could introduce a variety of aryl or heteroaryl substituents at the 4-position.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction is catalyzed by a palladium complex and requires a base. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org The presence of substituents on the aryl bromide, such as the fluoro and methyl groups in the target molecule, can influence the reaction's efficiency. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. Sonogashira coupling would introduce an alkynyl substituent at the 4-position of the scaffold, which can be a precursor for further transformations.

Cyanation: The bromo group can be replaced by a cyano group through a palladium-catalyzed cyanation reaction. nih.govorganic-chemistry.org Common cyanide sources include zinc cyanide or potassium ferrocyanide. organic-chemistry.org The resulting benzonitrile (B105546) is a valuable intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgresearchgate.net This allows for the introduction of a wide range of amino groups at the 4-position, leading to the synthesis of various aniline (B41778) derivatives.

Table 2: Common Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | C(sp2)-C(sp2) | Pd catalyst, Base |

| Heck Reaction | Alkene | C(sp2)-C(sp2) | Pd catalyst, Base |

| Sonogashira Coupling | Terminal alkyne | C(sp2)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Cyanation | Cyanide source (e.g., Zn(CN)2) | C(sp2)-CN | Pd catalyst |

| Buchwald-Hartwig Amination | Amine | C(sp2)-N | Pd catalyst, Base |

Introduction of Diverse Substituents on the Aromatic Ring

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution (EAS) or, under certain conditions, nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is governed by the directing effects of the existing substituents. fiveable.melibretexts.orglibretexts.orglongdom.orgucalgary.ca

In this compound, the directing effects are as follows:

-CH3 (methyl): Activating, ortho, para-director. libretexts.org

-F (fluoro): Deactivating, ortho, para-director.

-Br (bromo): Deactivating, ortho, para-director.

-COOCH3 (methoxycarbonyl): Deactivating, meta-director. fiveable.me

The combined influence of these groups makes predicting the outcome of EAS reactions complex. The most activated positions are ortho and para to the methyl group. However, steric hindrance from the adjacent methyl and fluoro groups will likely influence the site of substitution.

Electrophilic Aromatic Substitution (EAS):

Nitration: Introduction of a nitro group (-NO2) can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The position of nitration will be determined by the interplay of the directing effects of the existing substituents.

Halogenation: Further halogenation (e.g., chlorination or bromination) can be accomplished using a halogen in the presence of a Lewis acid catalyst.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H). libretexts.org

Friedel-Crafts Acylation/Alkylation: These reactions are likely to be challenging due to the presence of multiple deactivating groups on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require the presence of strong electron-withdrawing groups ortho or para to a leaving group. libretexts.orglibretexts.orgyoutube.com In the case of this compound, the methoxycarbonyl group is electron-withdrawing. A nucleophile could potentially displace the fluorine or bromine atom, although harsh reaction conditions might be necessary. The feasibility of SNAr would be enhanced if a strongly electron-withdrawing group, such as a nitro group, were introduced onto the ring.

Synthesis of Polyfunctionalized Derivatives

By combining the derivatization strategies discussed above, a wide array of polyfunctionalized derivatives can be synthesized. For example, a Suzuki coupling at the bromine position could be followed by hydrolysis of the ester and subsequent amidation to generate a complex biaryl amide. Alternatively, an electrophilic substitution reaction could be performed first, followed by modification of the ester and bromo functionalities. The order of these reactions is crucial and must be carefully planned to ensure compatibility of the functional groups at each step. ucalgary.ca The synthesis of various polysubstituted benzoic acid derivatives has been reported, demonstrating the feasibility of creating complex molecular architectures from substituted benzoic acid starting materials. nih.govsci-hub.seresearchgate.netnih.gov

Ring System Annulation and Heterocycle Formation (e.g., Oxadiazoles)

The functional groups on the this compound scaffold can be utilized to construct fused ring systems and heterocycles. A prominent example is the synthesis of 1,3,4-oxadiazoles from benzoic acid derivatives. researchgate.netnih.govsphinxsai.comresearchgate.netorganic-chemistry.org

The general synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the following steps:

Conversion of the methyl ester to the corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate.

Condensation of the acid hydrazide with a carboxylic acid or its derivative.

Cyclodehydration of the resulting diacylhydrazine intermediate using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole (B1194373) ring. nih.govsphinxsai.com

This methodology allows for the incorporation of the 4-bromo-3-fluoro-2-methylphenyl moiety into a heterocyclic system, with the other substituent on the oxadiazole ring being derived from the carboxylic acid used in the condensation step. Other intramolecular cyclization reactions involving substituted benzoic acids can also be envisioned to create a variety of fused heterocyclic systems. nih.govsciforum.netbeilstein-journals.orgbeilstein-journals.orgrsc.org

Applications of Methyl 4 Bromo 3 Fluoro 2 Methylbenzoate in Advanced Materials and Medicinal Chemistry

Utilization as a Synthetic Building Block

The molecular architecture of Methyl 4-bromo-3-fluoro-2-methylbenzoate makes it a valuable starting material in organic synthesis. The presence of the bromo and fluoro groups, along with the methyl and ester functionalities, allows for a variety of chemical transformations, positioning it as a key intermediate in the synthesis of more complex molecules. bldpharm.com

Precursor for Active Pharmaceutical Ingredients (APIs)

While specific, publicly available research detailing the direct use of this compound as a precursor for commercialized Active Pharmaceutical Ingredients (APIs) is limited, the structural motifs present in the molecule are found in numerous bioactive compounds. Halogenated benzoic acid derivatives are common backbones in drug discovery. For instance, fluorinated benzoic acids are known to be versatile building blocks in the synthesis of APIs. The functional groups of these acids can be readily converted to other functionalities, making them suitable for creating diverse molecular scaffolds. ossila.com The bromo- and fluoro-substituents on the benzene (B151609) ring can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule, such as its metabolic stability and binding affinity to target proteins.

Compounds with similar structures, such as those containing a quinazoline (B50416) scaffold, have been investigated for their kinase inhibitory activity. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective Aurora A kinase inhibitor with apoptotic properties. nih.gov The synthesis of such complex molecules often relies on the availability of appropriately substituted precursors like this compound.

Intermediates in Agrochemical Synthesis

Fluorine-containing compounds play a significant role in the agrochemical industry due to their enhanced biological activity. google.com The synthesis of various pesticides, including fungicides and herbicides, often involves fluorinated intermediates. While direct evidence of this compound's use in specific agrochemical products is not readily found in extensive research, its chemical nature suggests its potential as a valuable intermediate. The development of novel agrochemicals often involves the creation of a library of compounds with diverse substitutions, and halogenated benzoic acid esters are common starting points for such synthetic endeavors. A patent for the preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester, an intermediate for the insecticide Fluralaner, highlights the importance of similar brominated methylbenzoate structures in this sector. google.com

Building Block for Specialty Polymers and Resins

Aromatic esters can be utilized as monomers or additives in the synthesis of specialty polymers and resins. The incorporation of halogen atoms like bromine and fluorine can impart desirable properties to the resulting materials, such as flame retardancy and thermal stability. While there is no specific research detailing the use of this compound in polymer synthesis, the potential exists for its application in creating advanced materials. Bio-derived flame retardants are a growing area of research, and the principles of incorporating halogenated compounds to enhance fire safety are well-established. mdpi.com

Role in Medicinal Chemistry Scaffolds

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a range of compounds with different biological activities. The substituted benzene ring of this compound presents a promising scaffold for the development of new therapeutic agents.

Design and Synthesis of Novel Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The arrangement of the bromo, fluoro, and methyl groups on the phenyl ring of this compound provides a distinct three-dimensional pattern that can be exploited in the design of novel pharmacophores. The synthesis of new chemical entities often begins with a versatile starting material that can be readily modified. A patent for the preparation of 5-bromo-3-fluoro-2-methylbenzoate highlights the industrial interest in such fluorinated and brominated building blocks for organic synthesis. google.com

Development of Targeted Therapeutic Agents

Targeted therapies are a cornerstone of modern medicine, particularly in oncology. These drugs are designed to interfere with specific molecules that are involved in the growth, progression, and spread of cancer. The development of such agents, like kinase inhibitors, often involves the synthesis of small molecules that can fit into the binding sites of target proteins. nih.govmdpi.com The design of these inhibitors frequently incorporates halogenated aromatic scaffolds to enhance binding affinity and selectivity. While direct application of this compound in a clinically approved targeted therapeutic agent has not been documented, its potential as a scaffold for the synthesis of new kinase inhibitors and other targeted agents remains an area of interest for medicinal chemists.

Investigation of Biological Activities and Mechanisms

Currently, there is limited publicly available research detailing the specific biological activities and mechanisms of action for this compound. Halogenated benzoic acid derivatives are a broad class of compounds with diverse biological activities, and further investigation is required to determine the specific profile of this molecule.

Application in Functional Materials Science

The unique combination of bromo and fluoro substituents on the aromatic ring of this compound makes it a potential building block for novel functional materials. Research into related structures has shown promise in areas such as photochromic materials and molecular switches.

While direct studies on this compound are not extensively documented, a closely related derivative, Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000), has been synthesized and characterized for its photoactive properties. nsf.govresearchgate.net This novel ortho-fluoroazobenzene was investigated for its potential in creating photochromic solid-state materials, which are valuable for applications like data storage and separations. researchgate.net

In solution, this derivative demonstrated photoactivity, with absorption bands in the visible region showing a separation consistent with o-fluoroazobenzenes. nsf.govresearchgate.net However, in its pure molecular crystal form, the compound did not exhibit photoisomerization due to tight molecular packing in the crystal lattice, which inhibits the necessary structural reorganization. nsf.govresearchgate.net

Table 1: Crystallographic and Photo-responsive Data for Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Photoactivity in Solution | Yes |

| Photoactivity in Crystalline State | No (inhibited by close packing) |

This data is based on a derivative of this compound.

The research into Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate also highlights its relevance to the development of molecular switches and advanced sensors. researchgate.net The ability of azobenzene (B91143) derivatives to undergo reversible isomerization between trans and cis forms upon light irradiation is the fundamental principle behind their use as molecular switches. The synthesis of this bromine-functionalized ortho-fluoroazobenzene photoswitch is of interest to researchers designing light-responsive materials. nsf.gov The electronic properties, such as the n-electron density of the isomers, are crucial for these applications. nsf.gov

There is currently no available research in the provided search results detailing the application or investigation of this compound in the development of liquid crystal systems.

Advanced Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 4-Bromo-3-fluoro-2-methylbenzoate. Both ¹H (proton) and ¹³C (carbon-13) NMR analyses provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the protons and carbons within the molecule's framework.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methyl ester protons, and the methyl group attached to the benzene (B151609) ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are particularly informative, revealing the substitution pattern on the benzene ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. The effect of the electron-withdrawing bromine and fluorine atoms on the chemical shifts of the adjacent carbon atoms is a key feature in the spectral interpretation.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |

| Aromatic CH | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |

| -COOCH₃ | Not Publicly Available | Singlet | N/A | Not Publicly Available |

| Ar-CH₃ | Not Publicly Available | Singlet | N/A | Not Publicly Available |

| C=O | N/A | N/A | N/A | Not Publicly Available |

| Aromatic C-Br | N/A | N/A | N/A | Not Publicly Available |

| Aromatic C-F | N/A | N/A | N/A | Not Publicly Available |

| Aromatic C-CH₃ | N/A | N/A | N/A | Not Publicly Available |

| Aromatic C-COOCH₃ | N/A | N/A | N/A | Not Publicly Available |

| Aromatic C-H | N/A | N/A | N/A | Not Publicly Available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its fragmentation patterns, which further corroborates the proposed structure. The molecular formula of the compound is C₉H₈BrFO₂, which corresponds to a monoisotopic mass of approximately 245.97 g/mol .

In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis can reveal the loss of specific functional groups. Common fragmentation pathways for this molecule might include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ (for ⁷⁹Br) | ~246 | Molecular ion |

| [M]⁺ (for ⁸¹Br) | ~248 | Molecular ion isotope peak |

| [M-OCH₃]⁺ | Not Publicly Available | Loss of the methoxy group |

| [M-COOCH₃]⁺ | Not Publicly Available | Loss of the methoxycarbonyl group |

Note: While the theoretical mass is known, specific experimental mass spectra and fragmentation data are not widely published.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, LC-MS, UPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are commonly utilized for this purpose.

The choice of chromatographic method depends on the volatility and thermal stability of the compound. Given its expected properties, both HPLC and GC would be suitable techniques for purity analysis. In an HPLC or UPLC analysis, a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would typically be used. The retention time of the compound is a characteristic property under specific chromatographic conditions.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the eluting peak, thus providing a high degree of confidence in peak identification and purity assessment. GC, on the other hand, is well-suited for volatile compounds and can provide high-resolution separation.

While commercial suppliers of this compound confirm its purity using these techniques, the specific parameters of the methods used are often proprietary. However, a typical purity analysis would aim to demonstrate a purity level of 95% or higher.

Table 3: General Chromatographic Conditions for the Analysis of this compound

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Expected Outcome |

| HPLC/UPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol (B129727)/Water gradient | UV-Vis (Diode Array Detector) | A single major peak indicating high purity, with a characteristic retention time. |

| LC-MS | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient with a modifier (e.g., formic acid) | Mass Spectrometer | A single major peak with a mass corresponding to the target compound. |

| GC | Capillary column (e.g., DB-5ms) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | A sharp, symmetrical peak at a specific retention time, confirming volatility and purity. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include a strong band for the carbonyl (C=O) stretch of the ester group, typically found in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would also be present. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the methyl groups would appear just below 3000 cm⁻¹. The presence of the C-F and C-Br bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H (methyl) | 2850 - 3000 | Stretch |

| C=O (ester) | 1720 - 1740 | Stretch |

| C-O (ester) | 1000 - 1300 | Stretch |

| C-F | 1000 - 1400 | Stretch |

| C-Br | 500 - 600 | Stretch |

Note: Experimentally obtained IR spectra for this specific compound are not widely available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

To perform this analysis, a single crystal of the compound of suitable size and quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined.

As of now, the crystal structure of this compound has not been deposited in public crystallographic databases. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Table 5: Required Data for X-ray Crystallography of this compound

| Crystallographic Parameter | Information Provided | Status |

| Crystal System | The symmetry of the unit cell | Not Determined |

| Space Group | The symmetry of the arrangement of molecules in the crystal | Not Determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the unit cell | Not Determined |

| Bond Lengths and Angles | The precise geometry of the molecule | Not Determined |

| Intermolecular Interactions | How the molecules pack together in the crystal | Not Determined |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For Methyl 4-bromo-3-fluoro-2-methylbenzoate, these calculations would provide insights into the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and bioactivity.

In a theoretical study on the isomeric compound Methyl 4-bromo-2-fluorobenzoate, DFT calculations revealed HOMO and LUMO energy values of -6.509 eV and -4.305 eV, respectively, resulting in an energy gap of 2.204 eV. dergipark.org.tr This relatively small energy gap suggests that the molecule is likely to be chemically reactive. Similar calculations for this compound would be expected to yield comparable values, influenced by the specific positions of the methyl and fluoro substituents.

Another important aspect of electronic structure analysis is the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Methyl 4-bromo-2-fluorobenzoate, the MEP analysis indicated that the carbonyl oxygen atom is a site of high electron density, making it susceptible to electrophilic attack. dergipark.org.tr A similar pattern would be anticipated for this compound, with the electronegative fluorine and oxygen atoms being regions of negative potential.

Natural Bond Orbital (NBO) analysis is another powerful tool to investigate charge transfer and intramolecular interactions. In the case of Methyl 4-bromo-2-fluorobenzoate, NBO analysis confirmed the presence of C-H···O hydrogen bonding, which contributes to the molecule's stability. dergipark.org.tr

Table 1: Predicted Electronic Properties of a Structurally Related Isomer (Methyl 4-bromo-2-fluorobenzoate)

| Property | Value |

|---|---|

| HOMO Energy | -6.509 eV |

| LUMO Energy | -4.305 eV |

| HOMO-LUMO Energy Gap | 2.204 eV |

| Stabilization Energy (C-H···O) | 3.63 kcal/mol |

Data sourced from a computational study on Methyl 4-bromo-2-fluorobenzoate. dergipark.org.tr

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to determine the most stable three-dimensional structure of a molecule and to explore its conformational landscape. For a flexible molecule like this compound, which has a rotatable methyl ester group, conformational analysis is crucial to identify the lowest energy conformers.

Computational methods can systematically rotate the dihedral angles of the ester group and calculate the potential energy at each step. This process generates a potential energy surface, from which the global and local energy minima can be identified. These low-energy conformers are the most likely to be present under experimental conditions and are used for subsequent property calculations.

The optimized geometry, including bond lengths, bond angles, and dihedral angles, would be determined using methods like DFT with an appropriate basis set. For instance, studies on similar bromo-dimethoxybenzaldehydes have utilized the CAM-B3LYP/6-311++G(d,p) level of theory to obtain geometric properties that are in good agreement with experimental X-ray diffraction data. scielo.br

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of a compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be predicted. Recent studies on substituted benzoic acid esters have shown that while empirical prediction methods can sometimes be inaccurate for ortho-substituted compounds, DFT calculations generally provide a good agreement with experimental data. nih.govbohrium.com

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated computationally. By calculating the harmonic vibrational frequencies, the positions of the absorption bands in the IR and Raman spectra can be predicted. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. For example, a detailed vibrational analysis of methyl benzoate (B1203000) has been performed using DFT and Hartree-Fock methods. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. A study on Methyl 4-bromo-2-fluorobenzoate compared the experimental UV-Vis spectrum with the TD-DFT computed spectrum, showing good agreement. dergipark.org.tr

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Benzoate

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ortho-proton) | ~7.8 ppm |

| ¹³C NMR | Chemical Shift (carbonyl carbon) | ~165 ppm |

| IR Spectroscopy | C=O stretching frequency | ~1720 cm⁻¹ |

| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) | ~250 nm |

Values are illustrative and based on general data for substituted methyl benzoates.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Interactions)

In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions. Computational methods can be used to analyze and quantify these interactions.

Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds can play a significant role in stabilizing the crystal structure. NBO analysis, as mentioned earlier, can identify and quantify the strength of these interactions. dergipark.org.tr

Halogen Bonding: The bromine atom in the molecule can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophile. The MEP surface can help to identify the potential for halogen bonding.

π-π Interactions: The aromatic ring of this compound can engage in π-π stacking interactions with neighboring molecules. These interactions are important for the stability of the crystal packing.

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps various properties onto the surface, such as the distance from the surface to the nearest nucleus inside and outside, which helps in identifying different types of intermolecular contacts and their relative importance. Studies on bromo-dimethoxybenzaldehydes have used Hirshfeld surface analysis to confirm the presence of C-H···O, Br···Br, and π-π stacking interactions. scielo.br

Reactivity Predictions and Mechanistic Pathway Elucidation

Computational chemistry is instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions.

Reactivity Descriptors: Based on the electronic structure calculations, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. The HOMO-LUMO gap is also a key indicator of reactivity. nih.gov

Reaction Mechanism Studies: Computational methods can be used to model the entire reaction pathway of a chemical transformation involving this compound. For example, the mechanism of ester hydrolysis or other substitution reactions can be investigated by calculating the structures and energies of reactants, transition states, and products. This allows for the determination of the activation energies and reaction rates, providing a detailed understanding of the reaction mechanism. Mechanistic studies on the esterification of benzoic acid and the hydrolysis of substituted benzoates have been conducted, providing a framework for such investigations. researchgate.netacs.org

Patents and Intellectual Property Landscape

Analysis of Synthetic Routes and Applications in Patent Literature

Patent literature reveals a range of synthetic strategies for obtaining substituted benzoates, often highlighting methodologies that are scalable and cost-effective for industrial production. While patents specifically detailing the synthesis of "Methyl 4-bromo-3-fluoro-2-methylbenzoate" are part of broader claims in complex molecule synthesis, the general approaches for preparing structurally similar compounds provide valuable insights.

One prevalent synthetic approach found in patents for halogenated benzoates involves multi-step sequences starting from readily available precursors. For instance, the preparation of a structural isomer, 5-bromo-3-fluoro-2-methylbenzoate, is described in patent CN117049963A. This process starts with 2-methyl-3-amino-5-bromobenzoate, which undergoes a diazotization reaction followed by a Schiemann-type reaction to introduce the fluorine atom. Such routes are common for introducing fluorine into an aromatic ring.

Another patented strategy involves the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, which shares the brominated and fluorinated benzene (B151609) ring. The patented method starts from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, which is converted to an iodo-intermediate that is subsequently displaced by a cyanide group. This highlights the use of functional group interconversions on a pre-existing halogenated benzene core.

The applications of these molecules, as detailed in patent literature, are diverse. A significant area of application for benzoate (B1203000) derivatives is in the treatment of neurodegenerative diseases. Patent CN101817761B describes the use of a series of benzoate derivatives for the prevention and treatment of conditions like Alzheimer's disease. google.com These compounds are designed to have activities similar to nerve growth factor (NGF).

Furthermore, "this compound" is explicitly mentioned in patent application WO2022221673A1, which relates to modulators of BCL6 proteolysis, suggesting its potential role as an intermediate in the synthesis of targeted protein degraders. google.com Another patent application, WO2024222614A1, also lists the compound in the context of heterocyclic GSPT1 degraders, further pointing towards its utility in the development of novel therapeutics. google.com

The following table summarizes key patent information for "this compound" and related compounds:

| Patent/Application Number | Subject Matter | Relevance to this compound |

| WO2022221673A1 | Modulators of BCL6 proteolysis and associated methods of use. google.com | Directly mentions the compound as a chemical entity. |

| WO2024222614A1 | Heterocyclic GSPT1 degraders. google.com | Lists the compound as a relevant chemical. |

| CN117049963A | Preparation method of 5-bromo-3-fluoro-2-methylbenzoate. | Provides a synthetic route for a structural isomer. |

| CN101817761B | Benzoate derivatives, preparation method and application. google.com | Details applications of benzoate derivatives in neurodegenerative diseases. google.com |

Emerging Patent Trends for Fluorinated and Brominated Benzoate Derivatives

The patent landscape for fluorinated and brominated benzoate derivatives is characterized by several emerging trends, driven by the continuous search for novel molecules with enhanced efficacy and specificity in the pharmaceutical and agrochemical sectors.

A prominent trend is the increasing use of these halogenated benzoates as key building blocks in the synthesis of complex, biologically active molecules. The strategic placement of fluorine and bromine atoms on the benzoate ring allows for fine-tuning of the physicochemical properties of the final compound, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This is evident from the growing number of patents that claim large libraries of compounds, where a halogenated benzoate moiety serves as a central scaffold.

In the pharmaceutical industry, there is a noticeable surge in patents utilizing fluorinated and brominated benzoates for the development of targeted therapies. As seen with "this compound," these compounds are increasingly being incorporated into molecules designed as protein degraders (e.g., PROTACs), which represent a cutting-edge approach in drug discovery. The halogen atoms on the benzoate ring can serve as handles for further chemical modifications and can also play a crucial role in the interaction with the target protein.

Another significant trend is the focus on developing more efficient and environmentally friendly synthetic methods for these compounds. Green chemistry principles are being increasingly integrated into patent claims, with an emphasis on reducing the number of synthetic steps, minimizing waste, and using less hazardous reagents. This is a response to the growing regulatory scrutiny and the industry's desire for more sustainable manufacturing processes.

In the agrochemical sector, there is a continuous drive to discover new pesticides and herbicides with improved potency and selectivity, as well as lower environmental impact. Fluorinated and brominated benzoates are frequently featured in patents for new agrochemical active ingredients. The halogen substituents are known to enhance the biological activity of many pesticides.

The table below outlines the key emerging patent trends for this class of compounds:

| Trend | Description |

| Use as Scaffolds in Combinatorial Libraries | Increasing use of halogenated benzoates as core structures for generating large numbers of diverse molecules for high-throughput screening. |

| Application in Targeted Therapeutics | Growing number of patents for protein degraders and other targeted therapies that incorporate fluorinated and brominated benzoate moieties. |

| Focus on Green Synthesis | Emphasis on developing sustainable and efficient synthetic routes with reduced environmental impact. |

| Development of Novel Agrochemicals | Continued patenting of new pesticides and herbicides containing halogenated benzoate structures for enhanced bioactivity. |

Q & A

Q. What are the common synthetic routes for Methyl 4-Bromo-3-fluoro-2-methylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step halogenation and esterification. For example, bromination of a fluorinated methylbenzoate precursor under controlled temperature (e.g., 0–5°C) using N-bromosuccinimide (NBS) in dichloromethane can introduce the bromo group. Esterification via acid-catalyzed methanol reflux ensures proper functionalization. Evidence from analogous compounds (e.g., ethyl 4-bromo-2-fluoro-3-methoxybenzoate) suggests that continuous flow reactors optimize yield (up to 85%) and purity (>95%) at industrial scales . Key parameters include stoichiometric control of brominating agents and inert atmosphere maintenance to prevent side reactions.

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., downfield shifts for bromo/fluoro groups).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 247.06 (CHBrFO) .

- X-ray Crystallography : For unambiguous structural confirmation, though limited by crystal growth challenges due to steric hindrance from methyl/fluoro groups .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335).

- Storage : Sealed containers in dry, room-temperature environments to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination/fluorination steps be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. For example:

- Electrophilic Aromatic Substitution (EAS) : Use Lewis acids (e.g., FeCl) to direct bromination to the para position relative to the methyl group.

- Fluorination : Balz-Schiemann reaction with diazonium tetrafluoroborate salts ensures precise fluorine placement .

- Contradiction Note : Some studies report competing ortho/meta bromination under high temperatures; validate via H NMR coupling constants .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Selection : Pd(PPh) or Buchwald-Hartwig catalysts for Suzuki-Miyaura couplings, with ligand tuning (e.g., SPhos) to enhance turnover.

- Solvent Optimization : Use DMF or THF at 80–100°C for improved solubility and reaction rates.

- Additives : KCO or CsCO as bases to neutralize HBr byproducts .

- Table : Comparison of Catalytic Systems

| Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc) | XPhos | 78 | |

| PdCl(dppf) | dppf | 65 |

Q. How do structural modifications (e.g., substituent position) impact biological activity in related benzoate esters?

- Methodological Answer :

- Case Study : Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate shows enhanced enzyme binding due to chloro/fluoro synergy at positions 3 and 4 .

- Contradiction Analysis : Bromo at position 4 (vs. 2) in Methyl 4-bromo-2-methylbenzoate derivatives reduces steric hindrance, improving receptor affinity by 30% in kinase assays .

- Validation : Molecular docking simulations and IC measurements to quantify interactions .

Q. What analytical techniques resolve data contradictions in crystallographic vs. computational structural models?

- Methodological Answer :

- X-ray vs. DFT Calculations : Discrepancies in dihedral angles (e.g., ester group orientation) arise from crystal packing effects. Validate via:

- SC-XRD : Single-crystal data collection at low temperatures (100 K) to minimize thermal motion artifacts.

- DFT Optimization : B3LYP/6-311+G(d,p) basis sets to compare theoretical/conformational stability .

- Example : Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate showed a 5° deviation in ester group alignment between SC-XRD and DFT, attributed to van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.